molecular formula C13H10F2N4O2S B2533913 N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 1444637-29-9

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No. B2533913
M. Wt: 324.31
InChI Key: VQFKSGLERUKVQG-UHFFFAOYSA-N
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Description

“N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide” is a complex organic compound. It is part of the nitrile or cyano compounds, which are important structural motifs in dyes, agrochemicals, medicinal compounds, and electronic materials . Aryl nitrile is an important intermediate in the preparation of numerous compounds .


Synthesis Analysis

The synthesis of cyanoacetamides, such as the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

properties

IUPAC Name

N-[2-cyano-1-(3,4-difluorophenoxy)propan-2-yl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N4O2S/c1-13(6-16,17-12(20)11-5-22-19-18-11)7-21-8-2-3-9(14)10(15)4-8/h2-5H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFKSGLERUKVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)F)F)(C#N)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide

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